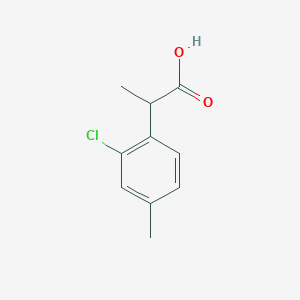
2-(2-Chloro-4-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a monocarboxylic acid that features a 2-chloro-4-methylphenyl group attached to a propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-methylphenyl)propanoic acid typically involves a Friedel-Crafts reaction. This reaction is carried out between ethyl 2-chloropropionate and 2-chloro-4-methylbenzene in the presence of anhydrous aluminum chloride as a catalyst. The intermediate product, ethyl 2-(2-chloro-4-methylphenyl)propionate, is then hydrolyzed to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is preferred due to its cost-effectiveness and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major products are alcohols or other reduced forms.
Substitution: The products depend on the substituent introduced, such as halogenated or nitrated derivatives
Applications De Recherche Scientifique
2-(2-Chloro-4-methylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it exhibits inhibitory activity against certain enzymes, particularly aminopeptidases. These enzymes are responsible for cleaving peptide bonds at the N-terminus of proteins. By inhibiting these enzymes, the compound can modulate protein function and potentially serve as a therapeutic agent.
Comparaison Avec Des Composés Similaires
2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound is structurally similar but features an ether linkage instead of a direct aromatic substitution.
2-(4-Methylphenyl)propanoic acid: Lacks the chlorine substituent, which affects its reactivity and applications.
Uniqueness: 2-(2-Chloro-4-methylphenyl)propanoic acid is unique due to the presence of both a chlorine substituent and a propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent .
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
2-(2-chloro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
Clé InChI |
AWUIMEKCVLKZGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)
![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)


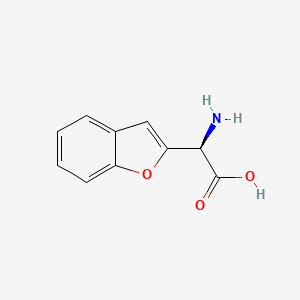
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)
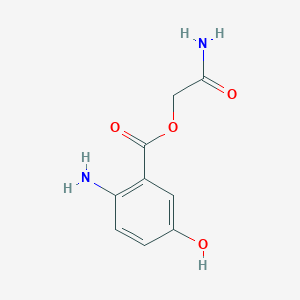
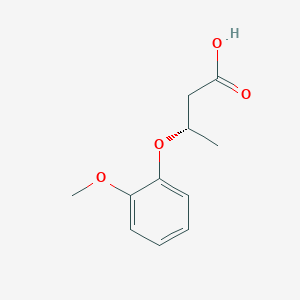
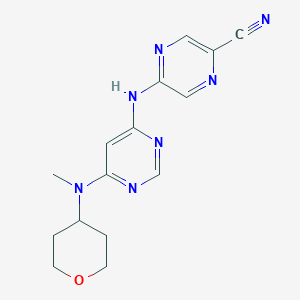

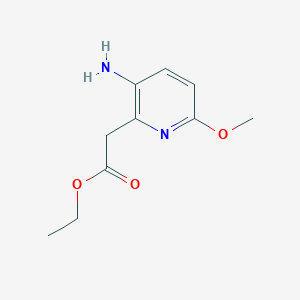
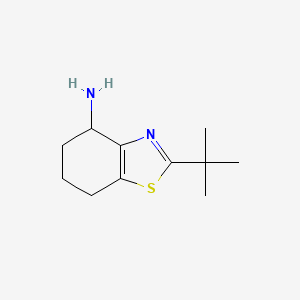
![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)
